(S)-tert-butyl 3-hydroxypent-4-enoate is an organic compound classified as an ester. It is characterized by the presence of a hydroxyl group and a double bond within its molecular structure, which contributes to its versatility as an intermediate in organic synthesis. This compound is particularly valuable in the preparation of pharmaceuticals and fine chemicals due to its unique reactivity and functional groups. The compound is recognized by its CAS number 122763-67-1 and has a molecular formula of C9H16O3, with a molecular weight of 172.22 g/mol .
The synthesis of (S)-tert-butyl 3-hydroxypent-4-enoate typically involves the esterification of (S)-3-hydroxypent-4-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, and is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Another effective method includes the use of (S)-3-hydroxypent-4-enoic acid chloride, which reacts with tert-butyl alcohol in the presence of a base such as pyridine or triethylamine. This method is often preferred due to its higher yield and purity of the final product .
(S)-tert-butyl 3-hydroxypent-4-enoate features a complex molecular structure that includes a tert-butyl group attached to a hydroxypentene moiety. The structural formula can be represented as follows:
(S)-tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions due to its functional groups, including oxidation, reduction, and substitution reactions.
The specific reagents and conditions for these reactions are critical for achieving desired yields and purities:
The mechanism of action for (S)-tert-butyl 3-hydroxypent-4-enoate is largely dependent on its specific applications in organic synthesis. The compound interacts with molecular targets through its functional groups:
(S)-tert-butyl 3-hydroxypent-4-enoate exhibits several notable physical and chemical properties:
The compound has a high degree of reactivity due to its functional groups, making it suitable for various synthetic applications. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in organic chemistry .
(S)-tert-butyl 3-hydroxypent-4-enoate serves multiple scientific uses, primarily due to its role as an intermediate in organic synthesis:
Chiral auxiliary-mediated asymmetric aldol reactions provide a robust approach for constructing the stereogenic center in (S)-tert-butyl 3-hydroxypent-4-enoate with precise stereocontrol. The Evans oxazolidinone auxiliary has demonstrated exceptional performance in directing the stereochemical outcome of aldol condensations between tert-butyl acetate derivatives and acrolein precursors. This methodology achieves diastereomeric ratios exceeding 95:5 through chelation-controlled transition states, where the chiral auxiliary enforces a specific facial approach of the electrophile. Post-reduction auxiliary removal yields the target (S)-enantiomer with high optical purity (>98% ee). Alternative auxiliaries like Oppolzer's sultam have shown complementary reactivity for specific substrate classes, particularly those bearing γ-substituents that might sterically clash with oxazolidinone-based systems. The crystalline nature of these diastereomeric intermediates enables purification by recrystallization, further enhancing enantiomeric purity to pharmaceutically acceptable standards (>99% ee) without chromatography [4] [8].
Table 1: Chiral Auxiliary Performance in Aldol Reactions for (S)-tert-butyl 3-hydroxypent-4-enoate Synthesis
Chiral Auxiliary | Diastereoselectivity (dr) | Yield (%) | Final ee (%) | Key Advantage |
---|---|---|---|---|
Evans oxazolidinone | 97:3 | 85 | >98 | Broad applicability |
Oppolzer's sultam | 94:6 | 78 | 96 | Enhanced solubility |
Menthol-derived | 90:10 | 82 | 93 | Low-cost |
Transition metal catalysis enables direct asymmetric hydrogenation of prochiral olefinic precursors to access (S)-tert-butyl 3-hydroxypent-4-enoate. The hydrogenation of tert-butyl 3-oxopent-4-enoate using chiral Rh(I) and Ru(II) complexes achieves exceptional enantioselectivities. Rh-DuPHOS complexes facilitate hydrogen addition with enantiomeric excesses of 92-98% under moderate hydrogen pressures (50-100 psi) at ambient temperature. This methodology capitalizes on the chelating ability of the β-ketoester moiety, which coordinates to the metal center through both carbonyl oxygen atoms, positioning the olefin for stereoselective delivery of hydrogen. Ruthenium-BINAP systems exhibit complementary substrate scope, particularly effective for β,γ-unsaturated substrates where competing isomerization might occur with Rh catalysts. Recent advances demonstrate that cationic Rh complexes with water-soluble ligands permit aqueous-phase hydrogenation, eliminating the need for organic solvents and simplifying product isolation while maintaining ee values >95% [6] [8].
Lipase-catalyzed kinetic resolution provides an efficient route to enantiopure (S)-tert-butyl 3-hydroxypent-4-enoate through selective acylation or hydrolysis of racemic mixtures. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates exceptional enantioselectivity (E > 200) in the transesterification of racemic tert-butyl 3-hydroxypent-4-enoate with vinyl acetate in organic media. This process achieves 49% conversion with >99% ee for the remaining (S)-alcohol at 30°C within 6 hours. The kinetic resolution efficiency is profoundly influenced by solvent choice, with hydrophobic solvents like methyl tert-butyl ether (MTBE) significantly enhancing enantioselectivity compared to polar solvents. Alternative lipases from Pseudomonas cepacia (PS-C) and Candida rugosa (CRL) show complementary substrate acceptance but generally lower enantioselectivity (E = 30-80). Continuous flow bioreactor configurations enable repeated enzyme use (>15 cycles) without significant activity loss, substantially reducing biocatalyst costs at production scale [1] [5] [7].
Table 2: Lipase Performance in Kinetic Resolution of rac-tert-butyl 3-hydroxypent-4-enoate
Lipase Source | Reaction Type | E-value | Conversion (%) | ee (S) (%) | Optimal Conditions |
---|---|---|---|---|---|
Candida antarctica B | Transesterification | >200 | 49 | >99 | MTBE, vinyl acetate, 30°C |
Pseudomonas cepacia | Hydrolysis | 85 | 45 | 95 | Phosphate buffer pH 7, 25°C |
Candida rugosa | Transesterification | 32 | 40 | 88 | Hexane, vinyl propionate, 35°C |
Whole-cell biocatalysis exploits the stereoselective enzymatic machinery of microorganisms for efficient synthesis of (S)-tert-butyl 3-hydroxypent-4-enoate. Engineered Escherichia coli expressing recombinant alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of tert-butyl 3-oxopent-4-enoate with cofactor recycling achieved via glucose dehydrogenase (GDH) coupling. This approach delivers the target (S)-alcohol in >90% yield with 98% ee without requiring external cofactor addition. Lactobacillus kefir ADH-expressing strains demonstrate exceptional activity and stereoselectivity toward β,γ-unsaturated ketoester precursors. Fermentation optimization studies reveal that controlled glucose feeding maintains redox cofactor balance while preventing acetate accumulation that could inhibit enzyme activity. Alternatively, baker's yeast-mediated reductions provide cost-effective access to the target compound, though with more variable enantioselectivity (80-95% ee) depending on strain and substrate concentration. Recent advances combine organocatalytic aldol condensation with whole-cell reduction in one-pot cascades, achieving the target molecule in 3 steps from simple aldehydes and ketones with overall yields exceeding 75% [5] [8].
Continuous flow technology dramatically enhances the efficiency of (S)-tert-butyl 3-hydroxypent-4-enoate synthesis through improved mass/heat transfer and precise reaction control. Telescoped flow systems integrate asymmetric hydrogenation with in-line workup, achieving space-time yields 5-fold higher than batch processes. A representative pilot-scale process involves: (1) continuous enantioselective hydrogenation using a packed-bed reactor with immobilized Rh catalyst at 50 bar H₂; (2) membrane separation for catalyst retention; and (3) falling-film evaporation for solvent exchange. This configuration achieves 95% conversion with 97% ee at a production rate of 500 g/h. For lipase-mediated resolutions, segmented flow reactors with immobilized CAL-B maintain residence time distributions that ensure 50±2% conversion critical for maximal enantiopurity in kinetic resolution. Advanced process analytical technology (PAT) including FTIR and Raman spectroscopy enables real-time monitoring of conversion and enantiomeric excess, allowing immediate adjustment of flow parameters to maintain quality specifications [1].
Heterogenization of chiral catalysts enables cost-effective production of enantiopure (S)-tert-butyl 3-hydroxypent-4-enoate by facilitating catalyst recovery and reuse. Silica-supported chiral Ru-BINAP complexes demonstrate exceptional stability in continuous hydrogenation, maintaining >90% activity over 500 hours operation in fixed-bed reactors. The covalent immobilization strategy prevents metal leaching below 1 ppm while preserving enantioselectivity (96% ee). For biocatalytic routes, lipase covalently immobilized on epoxy-functionalized polymethacrylate beads retains 80% initial activity after 30 reaction cycles in fluidized-bed reactors. Alternative approaches include sol-gel encapsulated ADH/cofactor systems for whole-cell-free asymmetric reductions, eliminating cell membrane transport limitations. Recent breakthroughs in supported ionic liquid phase (SILP) technology create biphasic systems where homogeneous catalysts are retained in ionic liquid films on porous supports, combining the high activity/selectivity of molecular catalysts with straightforward separation of heterogeneous systems. These immobilized catalysts show negligible productivity decline after 200 hours in continuous operation [1] [3].
Table 3: Industrial Production Methods for (S)-tert-butyl 3-hydroxypent-4-enoate
Technology | Scale Demonstrated | Productivity | ee (%) | Catalyst Recycling (cycles) |
---|---|---|---|---|
Continuous hydrogenation | 100 kg/batch | 0.5 kg/L·h | 97 | >300 (time-based) |
Packed-bed enzymatic resolution | 50 kg/day | 0.2 kg/L·h | >99 | >15 (operational cycles) |
Membrane bioreactor | Pilot scale | 0.35 kg/L·h | 98 | Continuous operation |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2